molecular formula C6H4ClF2N B1398163 3-Chloro-5-(difluoromethyl)pyridine CAS No. 1335055-92-9

3-Chloro-5-(difluoromethyl)pyridine

Cat. No.: B1398163
CAS No.: 1335055-92-9
M. Wt: 163.55 g/mol
InChI Key: VAQYBNCMPQHBDR-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block commonly used in the synthesis of various organic compounds. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it valuable in multiple fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the chlorination and fluorination of 3-picoline. The reaction conditions often include high temperatures (100-250°C) and pressures (1.0-15.0 MPa) to facilitate the halogen exchange reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as chromium oxide-alumina, can enhance the efficiency of the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and chlorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Chloro-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with target molecules, enhancing its reactivity and stability. The compound can inhibit or activate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-chloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYBNCMPQHBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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